molecular formula C21H20N2O3S B2961688 N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide CAS No. 905683-65-0

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide

Cat. No.: B2961688
CAS No.: 905683-65-0
M. Wt: 380.46
InChI Key: OQHZGIFJWZVOLL-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is a complex organic compound that features a pyrrolidine ring, a naphthalene sulfonamide group, and a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The naphthalene-2-sulfonamide group can be introduced through sulfonation reactions, often using sulfonyl chlorides as reagents. The final step involves the coupling of the 4-methylphenyl group, which can be achieved through various cross-coupling reactions, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and yield. Reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide: Similar structure but with a thiophene ring instead of a naphthalene ring.

Uniqueness

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is unique due to the presence of the naphthalene ring, which can enhance its interactions with biological targets and improve its stability. The combination of the pyrrolidine ring and the sulfonamide group also provides a versatile scaffold for further functionalization and optimization.

Properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-15-6-9-19(10-7-15)23-14-18(13-21(23)24)22-27(25,26)20-11-8-16-4-2-3-5-17(16)12-20/h2-12,18,22H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHZGIFJWZVOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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